molecular formula C6H10ClNO3 B14566686 (4R)-4-Amino-6-chloro-5-oxohexanoic acid CAS No. 61389-56-8

(4R)-4-Amino-6-chloro-5-oxohexanoic acid

Cat. No.: B14566686
CAS No.: 61389-56-8
M. Wt: 179.60 g/mol
InChI Key: LSUGKISPCRANRS-SCSAIBSYSA-N
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Description

(4R)-4-Amino-6-chloro-5-oxohexanoic acid is a chiral organic compound that serves as a versatile synthetic intermediate in medicinal chemistry and biochemical research. This molecule features multiple functional groups, including a carboxylic acid, a ketone, a primary amine at the stereogenic 4-position, and a chloro substituent, making it a valuable scaffold for the synthesis of more complex molecules . The specific stereochemistry of the (4R) configuration is critical for its application in designing chiral compounds, such as peptide mimics and enzyme inhibitors. Compounds with gamma-amino acid backbones and similar structural motifs are often investigated for their biological activity and their interaction with enzymes like 4-aminobutyrate aminotransferase (ABAT) . Researchers may utilize this chemical as a key precursor in the development of active pharmaceutical ingredients (APIs), novel antibiotic agents such as cephalosporins, or other biologically active molecules . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61389-56-8

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

(4R)-4-amino-6-chloro-5-oxohexanoic acid

InChI

InChI=1S/C6H10ClNO3/c7-3-5(9)4(8)1-2-6(10)11/h4H,1-3,8H2,(H,10,11)/t4-/m1/s1

InChI Key

LSUGKISPCRANRS-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)CCl)N

Canonical SMILES

C(CC(=O)O)C(C(=O)CCl)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4r 4 Amino 6 Chloro 5 Oxohexanoic Acid

Chemo-Enzymatic Approaches to Chiral Chlorinated Hexanoic Acid Derivatives

Chemo-enzymatic routes offer significant advantages for synthesizing optically pure compounds, including milder reaction conditions, reduced environmental impact, and exceptional stereo-, regio-, and chemo-selectivity. researchgate.netmdpi.com The construction of the (4R)-4-Amino-6-chloro-5-oxohexanoic acid structure is a prime example where biocatalysis can be strategically implemented to create the desired stereocenters with high fidelity.

Asymmetric Reduction Strategies Utilizing Biocatalysts

A critical step in the synthesis is the stereoselective reduction of a prochiral ketone to establish the chiral hydroxyl intermediate, which can then be converted to the amine. Enzymes from the oxidoreductase class, such as carbonyl reductases and alcohol dehydrogenases, are exceptionally suited for this transformation. wikipedia.orgyoutube.com

Carbonyl reductases (CBRs) are NADPH-dependent enzymes belonging to the short-chain dehydrogenases/reductases (SDR) family. nih.gov They exhibit broad substrate specificity, catalyzing the reduction of a wide array of carbonyl compounds, including aliphatic and aromatic ketones. nih.gov Their utility has been demonstrated in the bioreduction of aryl haloketones, making them promising candidates for the reduction of chlorinated keto-acid precursors. rsc.org

The asymmetric reduction of a precursor like ethyl 6-chloro-5-oxohexanoate using a carbonyl reductase can produce the corresponding chiral alcohol with high enantiomeric excess. The stereochemical outcome depends on the specific enzyme used, as different CBRs can exhibit distinct selectivities, allowing access to either the (R) or (S) alcohol. Researchers have successfully identified key amino acid residues within the active site of CBRs that control activity towards halo-substituted ketones, enabling enzyme engineering to create highly efficient and selective biocatalysts for producing chiral halohydrins. rsc.org

Alcohol dehydrogenases (ADHs) are versatile biocatalysts widely employed for the asymmetric reduction of ketones to produce chiral alcohols. nih.govtudelft.nl Like CBRs, they are cofactor-dependent oxidoreductases. Their application is particularly relevant in the synthesis of precursors for cholesterol-lowering drugs, where the stereoselective reduction of chlorinated diketones is a key step. researchgate.net

For instance, ADHs from Lactobacillus species have proven effective in the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate. Specifically, alcohol dehydrogenase from Lactobacillus kefir (LkADH) and its engineered mutants demonstrate high catalytic activity and stereoselectivity, yielding the corresponding (S)-hydroxy product, which is a valuable chiral synthon. researchgate.net Protein engineering has been used to enhance the performance of LkADH, with mutants showing significantly improved efficiency compared to the wild-type enzyme. researchgate.netrsc.org

Table 1: Performance of Selected Alcohol Dehydrogenases in the Asymmetric Reduction of Chlorinated Ketoesters
EnzymeSubstrateProductEnantiomeric Excess (ee)Key Finding
Lactobacillus brevis ADH (LbADH)tert-butyl 6-chloro-3,5-dioxohexanoatetert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate>99.5%High regio- and enantioselectivity for the C5-keto group. researchgate.net
Lactobacillus kefir ADH (LkADH) Mutanttert-butyl 6-chloro-3,5-dioxohexanoatetert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoateNot specifiedMutant LkTADH showed higher efficiency than wild-type. researchgate.net
Pseudomonas sp. ADHVarious acyclic ketonesOptically active alcohols90 to >98%Demonstrates opposite facial selectivity to many known ADHs. rsc.org

The high cost of nicotinamide (B372718) cofactors (NADH or NADPH) necessitates their in situ regeneration for biocatalytic reductions to be economically viable on a preparative scale. Two primary strategies are employed:

Enzyme-Coupled Regeneration: This is the most common method, where a second enzyme and a sacrificial co-substrate are used. For example, glucose dehydrogenase (GDH) is often paired with the primary reductase. GDH oxidizes inexpensive glucose to gluconolactone, regenerating the NADPH consumed by the reductase.

Substrate-Coupled Regeneration: In this approach, the same enzyme that reduces the target ketone also oxidizes a sacrificial alcohol co-solvent, such as isopropanol (B130326) (which is converted to acetone). Certain ADHs, including those from Lactobacillus species, are capable of this, simplifying the reaction system by eliminating the need for a second enzyme. researchgate.net

Efficient cofactor regeneration is critical for driving the reaction equilibrium towards the product and achieving high conversion rates.

Stereoselective Introduction of the Amino Group

Following the establishment of the hydroxyl stereocenter, the next crucial step is the stereoselective introduction of the amino group at the C4 position to achieve the desired (4R) configuration. Transaminases, specifically amine transaminases (ATAs), are the biocatalysts of choice for this transformation. nih.govresearchgate.net

ATAs catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. nih.govresearchgate.net To synthesize the target molecule, a precursor such as 6-chloro-4,5-dioxohexanoic acid would be required. The ATA would selectively aminate the C4 ketone. The stereochemical outcome is determined by the enzyme's inherent selectivity, and large libraries of both (R)- and (S)-selective ATAs are available, allowing for the synthesis of either enantiomer of the target amine. sci-hub.se

Key challenges in using transaminases, such as unfavorable reaction equilibria, can be overcome by using specific amine donors like isopropylamine (which generates volatile acetone (B3395972) as a byproduct) or by employing in situ product removal techniques. nih.govresearchgate.net The successful industrial application of ATAs, for example in the synthesis of the antidiabetic drug sitagliptin, highlights their robustness and scalability. researchgate.net

Table 2: Biocatalytic Approaches for Stereoselective Amination
Enzyme ClassReaction TypeTypical SubstrateKey Advantage
Amine Transaminase (ATA)Asymmetric aminationProchiral ketoneHigh stereoselectivity; access to both (R) and (S) enantiomers. nih.govresearchgate.net
Amino Acid DehydrogenaseReductive aminationα-Keto acidDirect conversion of keto acids to amino acids. rsc.org

Selective Chlorination Methodologies

The synthesis of the required chlorinated precursor, such as a 6-chloro-5-oxohexanoic acid derivative, relies on selective chemical chlorination methods. The target molecule contains chlorine at the C6 position, which is alpha (α) to the C5 carbonyl group. The α-chlorination of ketones and carboxylic acids is a well-established transformation in organic synthesis.

One classical approach is the Hell–Volhard–Zelinsky (HVZ) reaction, which achieves α-halogenation of a carboxylic acid. This method involves converting the carboxylic acid to its acyl halide intermediate, which then enolizes, allowing for electrophilic attack by a halogen. While effective, it typically targets the α-position of the acid itself (C2). nih.gov

For selective chlorination at the C6 position of a 5-oxohexanoic acid precursor, direct α-chlorination of the ketone is more practical. This can be achieved using various chlorinating agents. For example, copper(II) chloride has been shown to selectively α-chlorinate aliphatic carboxylic acids when an acid chloride or anhydride (B1165640) is present as a catalyst. rsc.org More modern methods may employ reagents like trichloroisocyanuric acid (TCCA) under specific conditions to achieve selective α-chlorination of carbonyl compounds. nih.gov The choice of method depends on the specific substrate and the need to avoid competing reactions, such as chlorination at other positions on the molecule.

Total Chemical Synthesis Routes for this compound

The total synthesis of this compound necessitates a carefully designed strategy to control the stereochemistry at the C4 position and to introduce the requisite functional groups. The following sections outline plausible multistep synthetic pathways, the application of chiral auxiliaries and asymmetric catalysis, and the optimization of reaction conditions to achieve the desired stereocontrol.

Multistep Synthetic Pathways and Key Intermediates

A likely retrosynthetic analysis of this compound suggests that a key disconnection could be made at the C4-N bond, revealing a chiral α-amino ketone precursor. A plausible forward synthesis could commence from a readily available chiral starting material, such as a protected glutamic acid derivative, to install the (R)-stereocenter.

One potential pathway involves the use of L-glutamic acid as the chiral pool starting material. The synthesis could proceed as follows:

Protection and Activation: The amino and carboxylic acid groups of L-glutamic acid would be suitably protected. The γ-carboxylic acid could be converted to a Weinreb amide, a versatile intermediate for ketone synthesis.

Chain Elongation: The Weinreb amide would then be reacted with a suitable organometallic reagent, such as a vinyl Grignard reagent, to introduce the necessary carbon framework.

Functional Group Interconversion: The resulting vinyl ketone could undergo a sequence of reactions, including hydroboration-oxidation to an alcohol, followed by oxidation to an aldehyde.

Chlorination and Deprotection: The aldehyde could then be subjected to α-chlorination. A final deprotection sequence would yield the target molecule.

A critical intermediate in many synthetic routes would be a protected form of (4R)-4-amino-5-oxohexanoic acid or a precursor with a latent chloro-ketone functionality. The stereochemistry at C4 is the most crucial aspect, and its establishment early in the synthesis is often the most efficient strategy.

Key Intermediates in a Proposed Synthetic Pathway Structure Role in Synthesis
N-protected L-glutamic acid-γ-Weinreb amideVaries based on protecting groupsChiral starting material with activated γ-carbonyl
N-protected (4R)-4-amino-5-hexenoic acid derivativeVaries based on protecting groupsIntermediate after chain elongation
N-protected (4R)-4-amino-5,6-dihydroxyhexane derivativeVaries based on protecting groupsPrecursor to the chloro-ketone functionality
N-protected (4R)-4-amino-6-chloro-5-hydroxyhexanoic acid derivativeVaries based on protecting groupsPenultimate precursor before oxidation

Chiral Auxiliary and Asymmetric Catalysis Strategies

To ensure the correct stereochemistry at the C4 position, the use of chiral auxiliaries or asymmetric catalysis is indispensable, especially when starting from achiral precursors. wikipedia.org

Chiral Auxiliary Approach:

An Evans chiral auxiliary, such as a chiral oxazolidinone, can be employed to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. wikipedia.org The general steps would be:

Acylation of the chiral auxiliary with an appropriate acid chloride to form an N-acyl oxazolidinone.

Deprotonation to form a chiral enolate.

Diastereoselective alkylation of the enolate with a suitable electrophile, such as a 3-chloro-2-oxopropyl derivative.

Cleavage of the chiral auxiliary to release the desired chiral amino acid derivative.

Asymmetric Catalysis Approach:

Asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral enamine or β-amino ketone precursor is a powerful tool for establishing the stereocenter. nih.gov For instance, a β-amino-α,β-unsaturated ketone could be synthesized and then subjected to asymmetric reduction using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP). The choice of catalyst and reaction conditions would be critical to achieve high enantioselectivity for the desired (R)-isomer.

Strategy Key Features Potential Catalyst/Auxiliary
Chiral Auxiliary Covalent attachment of a chiral molecule to guide stereoselective reactions. wikipedia.orgEvans Oxazolidinones, Oppolzer's Camphorsultam
Asymmetric Catalysis Use of a chiral catalyst to create a stereocenter in a prochiral substrate.Ru-BINAP, Rh-DIPAMP, Chiral Phase-Transfer Catalysts

Reaction Condition Optimization for Stereocontrol

The precise control of reaction conditions is paramount for maximizing the stereoselectivity of the key transformations. Factors such as temperature, solvent, the nature of the base or Lewis acid, and the concentration of reactants can have a profound impact on the diastereomeric or enantiomeric excess of the product.

For instance, in chiral auxiliary-directed alkylations, the choice of the Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can influence the conformation of the enolate and, consequently, the stereochemical outcome of the reaction. Similarly, in asymmetric hydrogenations, the hydrogen pressure, temperature, and solvent can affect the catalyst's activity and selectivity.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen and optimize these parameters to achieve the desired level of stereocontrol.

Derivatization and Analog Synthesis from this compound

The title compound serves as a valuable scaffold for the synthesis of a variety of derivatives and analogs with potentially interesting biological activities.

Synthesis of Functionalized Esters and Amides

The carboxylic acid moiety of this compound can be readily converted into a range of esters and amides using standard peptide coupling reagents or by conversion to an acid chloride followed by reaction with an alcohol or amine.

Esterification:

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).

Steglich Esterification: Use of DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) with an alcohol.

Acid Chloride Formation: Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol.

Amidation:

Peptide Coupling: Reaction with an amine using coupling agents such as HATU, HOBt, or EDC.

Acid Chloride Method: Reaction of the acid chloride with a primary or secondary amine.

These derivatizations allow for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Derivative Synthetic Method Key Reagents
Methyl Ester Fischer EsterificationMethanol, H₂SO₄
Benzyl Ester Steglich EsterificationBenzyl alcohol, DCC, DMAP
N-Propyl Amide Peptide Couplingn-Propylamine, HATU, DIPEA
Morpholine Amide Acid Chloride MethodThionyl chloride, Morpholine

Generation of Conformationally Restricted Analogs

To explore the structure-activity relationship and to potentially enhance biological activity and selectivity, conformationally restricted analogs can be synthesized. This is often achieved by introducing cyclic constraints into the molecule.

One approach is the intramolecular cyclization of the amino and keto functionalities to form a cyclic imine or a lactam. For example, reduction of the ketone to a secondary alcohol followed by intramolecular cyclization could lead to the formation of a substituted piperidine (B6355638) ring system.

Another strategy involves the synthesis of analogs where parts of the carbon backbone are incorporated into a ring system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. researchgate.net This can be achieved by starting with or creating cyclic intermediates during the synthesis. For instance, a Michael addition of a suitable nucleophile to a cyclic α,β-unsaturated ketone could be a key step in constructing such a constrained analog. These modifications can lock the molecule into a specific conformation, which can be beneficial for binding to a biological target. nih.govresearchgate.netnih.gov

Preparation of Isotopic Labelled Analogs for Mechanistic Studies

Mechanistic inquiries into GABA-AT inactivators often utilize deuterium-labeled compounds to probe for kinetic isotope effects (KIEs). A significant KIE, where the rate of a reaction is slowed upon substitution of an atom with its heavier isotope, can indicate that the cleavage of the bond to that atom is part of the rate-determining step of the reaction. For instance, deuterium (B1214612) labeling at the gamma-carbon of GABA has been used to demonstrate that the cleavage of the C-H bond at this position is the rate-determining step in its transamination by GABA-AT. rsc.org Similar strategies could be applied to this compound to investigate its interaction with target enzymes.

Carbon isotopes, ¹³C and ¹⁴C, are invaluable for tracking the covalent modification of enzymes and identifying metabolic products. The radioactive nature of ¹⁴C allows for highly sensitive detection, making it suitable for identifying and quantifying adducts formed between the inhibitor and the enzyme's active site. Non-radioactive ¹³C labeling, coupled with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed structural information about the inhibitor-enzyme complex and any resulting metabolites.

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled this compound would likely involve the introduction of the isotopic label at an early stage in the synthetic route, using commercially available labeled starting materials. General strategies for the synthesis of labeled amino acids and related compounds can serve as a blueprint.

For the introduction of a ¹³C or ¹⁴C label, a common approach is to use a labeled precursor that can be elaborated into the final molecule. For example, a synthesis could commence from a ¹³C- or ¹⁴C-labeled glutamic acid derivative, which already contains the core amino acid structure. Alternatively, labeled cyanide (e.g., K¹⁴CN or Na¹³CN) is a versatile reagent for introducing a labeled carbon atom, which can then be converted to a carboxylic acid or other functional groups.

Deuterium labeling can be achieved through various methods, including the reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂). For instance, the reduction of a ketone or an ester at a specific position in a synthetic intermediate could introduce deuterium atoms stereoselectively.

Hypothetical Synthetic Scheme for Labeled this compound

A plausible, though hypothetical, route to ¹³C-labeled this compound could start from a commercially available, isotopically labeled building block. The following table outlines a potential multi-step synthesis, highlighting the introduction of the isotopic label.

StepReactant(s)Reagent(s)ProductIsotopic Label Introduction
1Labeled Precursor (e.g., ¹³C-glutamic acid)Protective group chemistryProtected labeled amino acidIntroduction of the core labeled structure
2Protected labeled amino acidActivating agents, followed by reaction with a suitable carbon nucleophileElongated carbon chain intermediateChain extension from the labeled core
3Elongated intermediateOxidationKeto-acid intermediateFormation of the ketone functionality
4Keto-acid intermediateChlorination reagentProtected labeled this compoundIntroduction of the chloro group
5Protected labeled final compoundDeprotection reagentsThis compound (labeled)Final deprotection to yield the target molecule

Table 1: Hypothetical Synthetic Pathway for ¹³C-Labeled this compound

The specific choice of reagents and reaction conditions would need to be optimized to ensure high yields and retention of the isotopic label at the desired position.

Application in Mechanistic Studies

Once synthesized, these isotopically labeled analogs of this compound would be instrumental in a variety of mechanistic studies. The following table summarizes the potential applications of different isotopically labeled versions of the compound.

Isotopic LabelPosition of LabelPotential Mechanistic StudyExpected Outcome
²H (Deuterium)C-4 or C-6Kinetic Isotope Effect (KIE) studiesDetermination of whether C-H bond cleavage at the labeled position is a rate-limiting step in enzyme inactivation.
¹³C (Carbon-13)C-1 (carboxyl) or C-5 (keto)NMR and Mass Spectrometry studies of enzyme-inhibitor adductsStructural characterization of the covalent bond formed between the inhibitor and the enzyme active site.
¹⁴C (Carbon-14)Any carbon positionRadiometric assays for enzyme inactivation and metabolite trackingQuantification of covalent modification of the enzyme and identification of metabolic products of the inhibitor.

Table 2: Applications of Isotopically Labeled this compound in Mechanistic Studies

Mechanistic Biochemical and Biological Research on 4r 4 Amino 6 Chloro 5 Oxohexanoic Acid and Its Analogs

Elucidation of Molecular Mechanisms of Action in Enzyme Systems

The specific stereochemistry and functional groups of (4R)-4-Amino-6-chloro-5-oxohexanoic acid suggest its potential to interact with and modulate the activity of various enzyme systems. Research into its analogs, particularly those with a γ-amino acid scaffold, provides a foundational understanding of its likely molecular mechanisms of action.

Interactions with Target Enzymes (e.g., Aminotransferases, Arginases, HMG-CoA Reductase pathway enzymes)

Aminotransferases: These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are crucial for amino acid metabolism and are a key target for inhibitors. mdpi.comnih.gov Analogs of this compound, such as various cyclopentene (B43876) and cyclohexene (B86901) derivatives of γ-aminobutyric acid (GABA), have been shown to be potent inactivators of GABA aminotransferase (GABA-AT). nih.govnih.gov The mechanism often involves the compound acting as a substrate, leading to the formation of a reactive intermediate that covalently modifies the PLP cofactor. nih.govnih.gov For instance, the antiepilepsy drug vigabatrin (B1682217), a structural analog of GABA, forms a covalent ternary adduct with the active site Lys-329 and the PLP cofactor in GABA-AT. nih.gov Given the structural similarities, it is plausible that this compound interacts with aminotransferases in a similar manner, with its amino group participating in a transamination reaction and the chloro-keto moiety providing a site for subsequent reactions within the enzyme's active site.

HMG-CoA Reductase Pathway Enzymes: HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. nih.govnih.gov The catalytic mechanism of HMG-CoA reductase involves the binding of HMG-CoA and NADPH to the active site, followed by a two-step reduction. nih.govnih.gov While there is no direct evidence of this compound interacting with HMG-CoA reductase, its potential role as a precursor to statin side chains (discussed in section 4.2.1) implies an indirect link to this pathway. The compound itself is not a direct structural analog of HMG-CoA or mevalonate.

Table 1: Potential Enzyme Interactions of this compound Based on Analog Studies

Target EnzymePostulated InteractionBasis of Postulation
AminotransferasesActs as a mechanism-based inactivator, forming a covalent adduct with the PLP cofactor.Structural similarity to known γ-amino acid-based aminotransferase inhibitors like vigabatrin and fluorinated cyclopentane (B165970) analogs. nih.govnih.gov
ArginasesPotential for competitive inhibition at the active site.General amino acid scaffold present in many known arginase inhibitors. nih.govnih.gov
HMG-CoA ReductaseUnlikely to be a direct inhibitor.Lacks structural similarity to the natural substrate HMG-CoA or the product mevalonate. nih.govnih.gov

Mode of Enzyme Inhibition or Modulation (e.g., Mechanism-Based Inactivation, Competitive Inhibition)

The primary mode of enzyme modulation by γ-amino acid analogs, particularly in the context of aminotransferases, is mechanism-based inactivation . nih.gov This process, also known as "suicide inhibition," involves the enzyme's own catalytic mechanism converting the inhibitor into a reactive species that irreversibly inactivates the enzyme. For aminotransferases, this typically involves the formation of a Schiff base between the inhibitor's amino group and the PLP cofactor, followed by a series of electronic rearrangements that lead to the formation of a stable covalent bond with an active site residue or the cofactor itself. mdpi.comnih.gov The presence of the electrophilic chloro-keto moiety in this compound could facilitate such a mechanism by providing a reactive center for nucleophilic attack within the active site once the initial transamination steps are initiated.

Alternatively, competitive inhibition is a possibility, especially for enzymes like arginases where the inhibitor competes with the natural substrate for binding to the active site. nih.gov In this scenario, this compound would reversibly bind to the enzyme's active site, preventing the substrate from binding and thus reducing the enzyme's catalytic activity. The effectiveness of competitive inhibition would depend on the binding affinity of the compound to the active site relative to that of the natural substrate.

Structural Basis of Enzyme-Ligand Interactions (e.g., Active Site Binding, Conformational Changes)

X-ray crystallography studies of aminotransferases complexed with various inhibitors have provided detailed insights into the structural basis of their interactions. nih.govacs.org The initial binding of a γ-amino acid inhibitor to an aminotransferase involves the formation of a non-covalent complex within the active site. The carboxylate and amino groups of the inhibitor typically form ionic and hydrogen bonds with specific residues in the active site, orienting the molecule for catalysis.

Following initial binding, the amino group of the inhibitor attacks the internal aldimine formed between the PLP cofactor and an active site lysine (B10760008) residue, leading to the formation of an external aldimine. mdpi.com This step is often accompanied by conformational changes in the enzyme, such as the movement of a flexible loop to sequester the active site from the solvent. In the case of mechanism-based inactivators, subsequent catalytic steps lead to the formation of a covalent adduct. For example, the crystal structure of GABA-AT inactivated by vigabatrin shows a ternary adduct formed between the inhibitor, the PLP cofactor, and the active site lysine. nih.gov It is highly probable that this compound would engage in a similar set of interactions, with its chiral center dictating the specific orientation within the active site and influencing the stereochemical outcome of the enzymatic reaction.

Role as a Chiral Building Block in Advanced Pharmaceutical Synthesis

The stereochemically defined structure of this compound makes it a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both an amino group and a reactive chloro-keto moiety, allows for a variety of chemical transformations.

Precursor to Statin Side Chains and Other Cholesterol-Lowering Agents

The synthesis of statins, a class of cholesterol-lowering drugs, often relies on the stereoselective construction of a dihydroxyheptanoic acid side chain. mdpi.comnih.gov Chiral precursors are essential for establishing the correct stereochemistry at the two hydroxyl-bearing carbons of this side chain. While direct use of this compound in published statin syntheses is not documented, its structural features suggest its potential as a versatile starting material.

The (4R)-amino group can be used to introduce one of the chiral centers. The chloro-keto functionality can be elaborated through various synthetic transformations, such as reduction to a chlorohydrin, followed by epoxide formation and subsequent nucleophilic opening to install the second hydroxyl group with the desired stereochemistry. The hexanoic acid backbone provides the necessary carbon chain for the statin side chain. Synthetic routes to rosuvastatin, for example, have utilized chiral homoallylic alcohols and intramolecular cyclization strategies to construct the key side chain, highlighting the importance of chiral starting materials. rsc.orgresearchgate.net

Table 2: Potential Synthetic Utility of this compound in Statin Synthesis

StatinKey Side Chain FeaturePotential Role of this compound
Atorvastatin(3R,5R)-dihydroxyheptanoic acidChiral source for the C4-amino group (convertible to a hydroxyl group) and the carbon backbone. The chloro-keto group allows for the introduction of the C6-hydroxyl group.
Rosuvastatin(3R,5R)-dihydroxyheptenoic acidSimilar to atorvastatin, with the potential for introducing the double bond via elimination reactions involving the chloro group.
Pitavastatin(3R,5R)-dihydroxyheptenoic acidSimilar to rosuvastatin, serving as a chiral template for the side chain construction.

Intermediates for Design of Enzyme Inhibitors

The structural motif of a γ-amino acid is present in numerous biologically active compounds, including enzyme inhibitors. nih.gov The γ-amino ketone or β-amino ketone substructure, which is a feature of this compound, is a key intermediate in the synthesis of various pharmaceutical agents. researchgate.netrsc.orgmdpi.com

The reactive chloro-keto group in this compound makes it an attractive intermediate for the synthesis of a diverse library of potential enzyme inhibitors. For example, the chlorine atom can be displaced by various nucleophiles to introduce different functional groups, while the ketone can be reduced, oxidized, or converted to other functionalities. This allows for the systematic modification of the molecule to optimize its binding affinity and inhibitory potency against a specific enzyme target. Bicyclic γ-amino acids have been designed and synthesized as inhibitors of GABA-AT, demonstrating the utility of conformationally constrained amino acids in inhibitor design. researchgate.nettandfonline.com The chiral nature of this compound would ensure the stereospecific synthesis of such complex inhibitors.

Application in Synthesis of Peptidomimetics and Peptides

This compound represents a unique non-proteinogenic amino acid that can serve as a valuable building block in the synthesis of peptidomimetics and modified peptides. Its structure, which includes a γ-amino group and a reactive α-chloroketone moiety, allows for its incorporation into peptide chains to introduce specific structural constraints and functionalities. The synthesis of peptides containing ω-amino acids like 6-aminohexanoic acid (a structural analog without the oxo and chloro groups) has been well-documented, often to act as flexible linkers or to study enzyme-inhibitor interactions, such as with plasmin. nih.govnih.gov

The incorporation of γ-amino acids into peptide backbones can induce unique secondary structures, such as turns and helices, that are not accessible with only α-amino acids. researchgate.net This makes them key components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability against enzymatic degradation. nih.gov While specific examples detailing the direct incorporation of this compound are not prevalent in the literature, the established protocols for peptide synthesis using similar functionalized amino acids provide a clear pathway for its use. Standard solid-phase peptide synthesis (SPPS) techniques, utilizing Fmoc or Boc protecting group strategies, can be adapted for its inclusion. researchgate.netpeptide.com The amino group would be protected to allow for coupling, while the α-chloroketone functionality would likely remain reactive for post-synthetic modifications or as a key feature for biological activity.

The table below summarizes potential applications of this compound in peptide synthesis based on the functionalities of its analogs.

Feature of this compoundApplication in Peptidomimetics/PeptidesReference
γ-Amino Acid BackboneIntroduction of unique conformational constraints (e.g., turns, helices). researchgate.net
Flexible Hexanoic ChainCan serve as a spacer or linker between peptide domains. nih.gov
α-Chloroketone MoietyActs as a reactive handle for covalent modification or as an electrophilic warhead for enzyme inhibition. taylorandfrancis.comacs.org
Chiral Center (4R)Allows for stereospecific interactions with biological targets. researchgate.net

Investigation of Specific Biological Activities at the Cellular Level

Chlorinated natural products are a diverse group of compounds known to exhibit a wide range of biological activities, including potent antimicrobial and antifungal effects. mdpi.com The presence of chlorine atoms can significantly alter a molecule's chemical properties, often enhancing its biological efficacy. The antimicrobial mechanism of some chlorine-containing agents involves the halogenation of microbial proteins. youtube.com Specifically, compounds that can liberate chlorine or hypochlorite (B82951) can react with the peptide linkages (-CONH-) in proteins, leading to chlorination of the nitrogen atom. This disrupts the hydrogen bonding responsible for the protein's proper three-dimensional structure, thereby altering its function and leading to microbial death. youtube.com

Many natural products derived from plants and microorganisms owe their antimicrobial properties to a variety of active compounds, including chlorinated derivatives. mdpi.com For instance, cyclic lipopeptides like syringomycins, produced by the phytopathogenic bacterium Pseudomonas syringae, contain a crucial 4-chlorothreonine (B1147533) residue that is important for their antifungal activity. mdpi.com The general mechanism for many antimicrobial agents involves disrupting cell membranes, inhibiting essential enzymes, or interfering with cellular metabolic pathways. Chlorinated amino acids and their derivatives can participate in these processes, with the halogen atom often playing a key role in the molecule's reactivity and interaction with its biological target. researchgate.netnih.gov The chlorination of amino acids can lead to the formation of N-chloro or N,N-dichloro compounds, which can degrade into reactive intermediates that contribute to the antimicrobial effect. researchgate.net

The table below presents examples of chlorinated compounds and their observed antimicrobial mechanisms.

Compound Class / AgentMechanism of ActionTarget OrganismsReference
Hypochlorites (OCl⁻)Halogenation (chlorination) of peptide linkages in proteins, leading to protein denaturation.Bacteria, Microorganisms youtube.com
Syringomycins (contain 4-chlorothreonine)Pore formation in fungal cell membranes, leading to disruption of ion gradients.Fungi mdpi.com
N-chloramines (from chlorinated amino acids)Degradation into cytotoxic intermediates that kill ingested bacteria within phagosomes.Bacteria researchgate.net
General Chlorinated CompoundsOxidative damage to cellular components (proteins, lipids).Bacteria, Fungi nih.gov

The α-chloroketone functional group present in this compound is a key structural feature that suggests a potential for significant pharmacological effects through enzyme modulation. α-Halo ketones are known to be reactive alkylating agents due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.govwikipedia.org This reactivity makes them effective inhibitors of various enzymes, particularly proteases. For example, α-halo ketones are versatile intermediates in the synthesis of potent protease inhibitors used in antiviral therapies, such as those targeting HIV protease. taylorandfrancis.comacs.org

The mechanism of inhibition by α-halo ketones often involves the covalent modification of a nucleophilic amino acid residue (such as cysteine, histidine, or serine) in the enzyme's active site. This irreversible binding inactivates the enzyme. Furthermore, analogs of the target compound, such as 4-amino-5-halopentanoic acids, have been identified as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). researchgate.net Inactivation of GABA-AT by these compounds suggests that the halogenated tail of the molecule plays a crucial role in the enzyme-inactivating mechanism. Studies on conformationally rigid analogs of these GABA-AT inactivators indicate that C-H bond cleavage can be the rate-determining step in the inactivation process, highlighting the intricate mechanism of enzyme modulation by such halogenated amino acids. researchgate.net

The table below summarizes the potential enzyme modulation activities based on the structural motifs of this compound.

Structural MoietyPotential Enzyme Target ClassMechanism of ActionReference
α-ChloroketoneProteases (e.g., Cysteine, Serine proteases)Covalent alkylation of active site nucleophiles. taylorandfrancis.comacs.org
γ-Amino AcidAminotransferases (e.g., GABA-AT)Mechanism-based inactivation. researchgate.net
Carboxylic AcidEnzymes recognizing carboxylate substratesCompetitive or non-competitive inhibition. ncert.nic.in

Integration into Noncanonical Amino Acid Tagging and Protein Engineering Studies

The field of protein engineering has been significantly advanced by the ability to incorporate noncanonical amino acids (ncAAs) with novel functionalities into proteins. acs.orgresearchgate.net This is typically achieved through the expansion of the genetic code, which allows for the site-specific insertion of ncAAs in response to a nonsense or frameshift codon. This compound, with its unique chemical handles, is a candidate for use as an ncAA in such studies.

The integration of an ncAA like this compound could serve several purposes in protein engineering. The α-chloroketone moiety can act as a reactive tag for "click chemistry" or other bioorthogonal reactions, allowing for the site-specific labeling of proteins with fluorescent probes, crosslinkers, or other molecules. researchgate.net This is particularly useful for studying protein localization, interactions, and dynamics. Furthermore, the introduction of such a reactive group can be used to create novel intra- or inter-protein crosslinks to stabilize protein structures or trap transient protein-protein interactions. While the direct use of this specific compound has not been extensively documented, the principles of ncAA incorporation are well-established for a wide variety of amino acids with different functionalities. acs.orgnih.gov The successful incorporation would depend on the evolution of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this specific ncAA and not any of the canonical amino acids.

The table below outlines the potential applications of this compound in protein engineering.

FeaturePotential Application in Protein EngineeringRationaleReference
α-ChloroketoneSite-specific protein labeling and conjugation.The ketone and chlorine provide reactive sites for bioorthogonal chemistry. researchgate.net
α-ChloroketoneCovalent inhibition/trapping of protein partners.Can form a covalent bond with nucleophilic residues on an interacting protein. taylorandfrancis.com
Unique Side ChainProbing protein structure and function.Alters the local chemical environment, allowing for structure-activity relationship studies. acs.org
Non-proteinogenic structureEnhanced protein stability.Can introduce resistance to proteolysis at the site of incorporation. acs.org

Structure Activity Relationship Sar Studies of 4r 4 Amino 6 Chloro 5 Oxohexanoic Acid Analogs

Impact of Halogen Substituents on Biological Activity and Synthetic Utility

The nature and position of halogen atoms on the molecular scaffold of (4R)-4-Amino-6-chloro-5-oxohexanoic acid analogs play a pivotal role in modulating their biological effects and influencing the feasibility of their chemical synthesis.

Comparison with Fluoro- and Bromo-Analogs

The substitution of the chlorine atom in the parent compound with other halogens, such as fluorine and bromine, has been a key area of investigation. Studies on related compounds, such as 4-amino-5-halopentanoic acids, which are potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), have provided valuable insights. Research on conformationally rigid analogs of these pentanoic acids revealed that the maximal inactivation rate constants (kinact) for both fluoro- and bromo-substituted analogs were comparable. This suggests that the cleavage of the carbon-halogen (C-X) bond is not the rate-determining step in the enzyme inactivation process.

Further supporting this, a deuterium (B1214612) isotope effect was observed when a hydrogen atom at the 3-position was replaced with deuterium, indicating that C-H bond cleavage is the critical rate-determining step. While direct comparative studies on the synthetic utility of chloro-, fluoro-, and bromo-analogs of this compound are not extensively detailed in publicly available literature, the choice of halogen can significantly impact the synthetic route. For instance, fluorination often requires specialized reagents and conditions compared to chlorination or bromination.

Halogen AnalogRelative Inactivation Rate (GABA-AT)Rate-Determining Step
Fluoro-analogComparable to Bromo-analogC-H bond cleavage
Chloro-analogData not availableInferred to be C-H bond cleavage
Bromo-analogComparable to Fluoro-analogC-H bond cleavage

Positional Isomerism of Halogenation

The position of the halogen substituent on the carbon chain is a critical determinant of biological activity. While specific studies on the positional isomerism of halogenation for this compound are limited, general principles from related classes of compounds can be informative. For instance, in the context of other bioactive molecules, moving a halogen atom can drastically alter the molecule's interaction with its biological target. This can be due to changes in the electronic distribution, steric hindrance, or the ability to form halogen bonds with the target protein. The precise placement of the chlorine at the 6-position in the parent compound is likely crucial for its specific activity, and any deviation from this position would be expected to result in a significant change, and likely a decrease, in its biological function.

Stereochemical Influence on Enzyme Recognition and Biological Function

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount for its interaction with chiral biological macromolecules like enzymes and receptors.

Diastereomeric Effects on Activity

When a molecule has more than one chiral center, diastereomers can be formed. These are stereoisomers that are not mirror images of each other and can have vastly different physical and biological properties. For analogs of this compound that may possess additional chiral centers, the relative configuration of these centers can dramatically influence activity. For instance, in a study of 3-Br-acivicin isomers, which are halogenated amino acid derivatives, the compound with the natural (5S, αS) configuration was found to be significantly more potent as an antimalarial agent than its other diastereoisomers. This highlights that the specific arrangement of all chiral centers in a molecule is critical for its biological function.

StereoisomerGeneral Effect on Biological Activity
Enantiomers
(4R)-enantiomerBiologically active form
(4S)-enantiomerExpected to have significantly lower activity
Diastereomers
Specific configurationOptimal activity
Other configurationsOften exhibit reduced or no activity

Modifications of the Carbon Chain Length and Functional Groups (Amino, Carboxyl, Keto)

Alterations to the carbon backbone and the key functional groups of this compound are expected to have a substantial impact on its biological activity.

Lengthening or shortening the hexanoic acid chain would alter the spatial relationship between the crucial amino, carboxyl, and keto groups, as well as the halogen substituent. This would likely disrupt the optimal binding of the molecule to its target. Studies on other γ-amino acid analogs have shown that even small changes in chain length can lead to a significant loss of activity.

The amino, carboxyl, and keto groups are all critical for the molecule's function. The amino and carboxyl groups are likely involved in key ionic or hydrogen bonding interactions with the biological target. The keto group at the 5-position is also a significant feature that likely contributes to the molecule's electronic properties and binding affinity. Any modification, such as reduction of the keto group or esterification of the carboxyl group, would be expected to drastically alter the compound's biological profile.

Homologation and Chain Shortening

Homologation, the process of lengthening a carbon chain by a single methylene (B1212753) (-CH2-) unit, and its opposite, chain shortening, are fundamental strategies in medicinal chemistry to probe the spatial requirements of a binding site. For analogs of this compound, modifications to the length of the carboxylic acid chain or the chloroethyl ketone moiety can provide valuable insights into the optimal positioning of key functional groups.

While direct studies on the homologation and chain shortening of this compound are not extensively documented in publicly available literature, principles can be drawn from SAR studies on related γ-amino acid and keto acid-containing molecules. For instance, in studies of γ-aminobutyric acid (GABA) analogs, altering the distance between the amino group and the carboxylic acid has a profound impact on receptor affinity and selectivity. researchgate.net

Research Findings:

Lengthening the Carboxylic Acid Chain: Extending the chain between the C4-amino group and the C1-carboxylic acid would create γ-aminoheptanoic or δ-aminooctanoic acid derivatives. This modification could alter the molecule's ability to chelate metal ions or form hydrogen bonds with a target protein. In other systems, such extensions have been shown to either enhance or diminish activity, depending on the topology of the binding pocket.

Shortening the Carboxylic Acid Chain: Conversely, removing a methylene group to create a β-amino acid analog would significantly change the spatial relationship between the amino and carboxyl functionalities. Such changes often lead to a decrease in activity if the original chain length was optimal for binding.

Modification of the Chloroethyl Ketone Side Chain: Altering the length of the side chain at C4 could impact interactions within a hydrophobic pocket of a target enzyme. For example, replacing the chloroethyl group with a chloromethyl or chloropropyl group would systematically vary the steric bulk and lipophilicity in this region of the molecule.

The hypothetical impact of these modifications is summarized in the table below, based on general principles observed in related compound classes.

Modification Structural Change Potential Impact on Activity Rationale
HomologationAddition of -CH2- between C2 and C3May decrease activityAlters the optimal distance between the amino and carboxyl groups required for target binding.
Chain ShorteningRemoval of -CH2- between C2 and C3Likely to decrease activityDisrupts the key γ-amino acid scaffold, changing the bite angle for potential bidentate interactions.
Side-Chain ExtensionReplacement of chloroethyl with chloropropyl at C4Activity may increase or decreaseDependent on the size and nature of the binding pocket. Could lead to improved van der Waals interactions or steric clashes.
Side-Chain ContractionReplacement of chloroethyl with chloromethyl at C4Activity may increase or decreaseAlters lipophilicity and steric profile. May allow for better fit in a smaller pocket or weaker hydrophobic interactions.

Cyclization and Conformationally Restricted Analogs

To explore the bioactive conformation of this compound, medicinal chemists often employ the strategy of creating cyclized or conformationally restricted analogs. By locking the flexible acyclic structure into a more rigid ring system, it is possible to reduce the entropic penalty of binding and potentially increase affinity and selectivity for a biological target.

The introduction of conformational constraints can be achieved through various synthetic strategies, including the formation of cyclic amino acids or the incorporation of double or triple bonds. researchgate.net For the parent compound, cyclization could involve the amino group and the carboxylic acid, or parts of the carbon backbone.

Research Findings:

Studies on conformationally restricted analogs of related compounds, such as GABA, have demonstrated that fixing the relative orientation of the key functional groups can lead to highly potent and selective ligands for specific receptor subtypes. researchgate.net

Cyclopropane (B1198618) Analogs: Introducing a cyclopropane ring into the backbone of the hexanoic acid chain would severely restrict rotational freedom. Depending on the position and stereochemistry of the ring, different spatial arrangements of the amino, chloro, and oxo functionalities can be presented.

Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds: Cyclization of the amino group with a carbon atom of the hexanoic acid chain could lead to substituted piperidine or pyrrolidine derivatives. For example, forming a ring between the C4-amino group and the C1-carboxyl group would yield a lactam.

Introduction of Unsaturation: The incorporation of a double bond into the hexanoic acid chain would create a more planar structure, restricting the number of accessible conformations.

The following table outlines some potential cyclized and conformationally restricted analogs and their expected properties based on principles from related systems.

Analog Type Structural Feature Expected Conformational Effect Potential Advantage
Cyclopropyl AnalogIncorporation of a cyclopropane ring in the C1-C4 backboneRigidifies the chain, fixing the distance and dihedral angles between substituents.Increased receptor selectivity by presenting a single, well-defined conformation.
Lactam AnalogIntramolecular amide bond formation between the amino and carboxyl groupsCreates a cyclic structure, restricting the orientation of the side chain.May improve metabolic stability and membrane permeability.
Alkene AnalogIntroduction of a C=C double bond in the hexanoic acid chainReduces the number of rotatable bonds and creates a planar segment.Can be used to probe the importance of specific dihedral angles for activity.

Pharmacophore Analysis and Rational Design Principles Derived from Analogs

Pharmacophore analysis is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of a series of active analogs and can guide the rational design of new compounds with improved properties.

For this compound, a hypothetical pharmacophore model can be proposed based on its key structural features. This model would typically include:

A Hydrogen Bond Donor: The primary amino group at the C4 position.

A Hydrogen Bond Acceptor/Negative Ionizable Center: The carboxylic acid group.

A Hydrogen Bond Acceptor: The ketone carbonyl group at C5.

A Halogen Bond Donor/Hydrophobic Feature: The chlorine atom at C6.

Specific Stereochemistry: The (R)-configuration at the C4 chiral center.

Rational Design Principles:

The insights gained from SAR studies of analogs, as discussed in the preceding sections, can be translated into rational design principles for novel derivatives.

Maintaining the γ-Amino Acid Scaffold: The relative positioning of the amino and carboxylic acid groups appears to be a critical determinant of activity in many related systems. Therefore, maintaining the γ-amino acid core is likely essential.

Exploring the Steric and Electronic Requirements of the Side Chain: Systematic modification of the chloroethyl ketone moiety can help to map the binding pocket. Replacing the chlorine with other halogens (F, Br, I) or with small alkyl groups could fine-tune the electronic and lipophilic properties of this part of the molecule.

Optimizing Stereochemistry: The (4R) stereochemistry is likely crucial for the correct orientation of the substituents in the binding site. The synthesis and evaluation of the (4S)-enantiomer would be a critical experiment to confirm the importance of this stereocenter.

Conformational Restriction for Selectivity: If the parent compound shows activity at multiple targets, the design of conformationally restricted analogs could lead to derivatives with improved selectivity for a single target.

Computational and Advanced Analytical Characterization in Research of 4r 4 Amino 6 Chloro 5 Oxohexanoic Acid

Molecular Modeling and Docking Simulations for Enzyme Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as (4R)-4-Amino-6-chloro-5-oxohexanoic acid, with a target enzyme. These simulations can provide valuable insights into the compound's potential mechanism of action. In a typical study, a 3D model of the target enzyme would be used to simulate the docking of the compound into the active site. The results would likely be presented in a table format, summarizing key parameters like binding energy and interacting amino acid residues.

Table 1: Hypothetical Docking Simulation Results for this compound with a Target Enzyme

ParameterValue
Binding Energy (kcal/mol) -
Key Interacting Residues -
Types of Interactions -

No specific studies were found that performed molecular docking of this compound with a specific enzyme target. The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic structure, stability of different conformations, and chemical reactivity of a molecule. For this compound, these calculations could predict the most stable three-dimensional shapes (conformers) and identify sites that are most likely to be involved in chemical reactions. This information is crucial for understanding its biological activity and metabolic fate.

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic and Biosynthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise three-dimensional arrangement of atoms in a molecule, including its stereochemistry. For a chiral molecule like this compound, specific NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the '(4R)' configuration.

Mass Spectrometry (MS) for Pathway Intermediates and Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules by measuring their mass-to-charge ratio. In the context of this compound, MS would be critical for identifying intermediates in its synthesis or biosynthetic pathway, as well as its metabolites in biological systems.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination

Chiral chromatography, often using High-Performance Liquid Chromatography (HPLC), is the gold standard for separating and quantifying enantiomers of a chiral compound. This technique would be essential to determine the enantiomeric purity of a sample of this compound, ensuring that it is not contaminated with its (4S) counterpart.

Crystallographic Studies of Enzyme-Ligand Complexes (if available for analogs)

X-ray crystallography can provide an atomic-level view of how a ligand binds to its enzyme target. While no crystallographic data is available for this compound itself, studies on analogous compounds can offer valuable insights into potential binding modes. Such studies reveal the precise orientation of the ligand in the enzyme's active site and the specific interactions that stabilize the complex.

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts for Asymmetric Synthesis

The precise stereochemistry of (4R)-4-Amino-6-chloro-5-oxohexanoic acid, with its chiral center at the fourth carbon, underscores the critical need for highly selective synthetic methods. Future research will likely focus on the development of novel biocatalysts to achieve its asymmetric synthesis with high efficiency and enantiopurity. The enzymatic asymmetric synthesis of chiral amino acids is a well-established field, offering a variety of strategies that could be adapted for this target molecule. rsc.orgsemanticscholar.orgresearchgate.netnih.gov

Key areas for development include:

Engineered Transaminases: ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. nih.gov Future efforts could involve protein engineering to create variants with high specificity for a precursor to this compound, such as 6-chloro-5-oxohexanoic acid. Directed evolution and rational design could be employed to tailor the enzyme's active site for the unique steric and electronic demands of this substrate.

Novel Aldolases: Threonine aldolases have been successfully used for the asymmetric synthesis of β-hydroxy-α-amino acids. d-nb.info Research into novel aldolases or the engineering of existing ones could open pathways for the stereoselective formation of the carbon-carbon bond necessary to construct the backbone of the target molecule.

Halogenating Enzymes: The presence of a chlorine atom suggests a role for halogenases in a potential biosynthetic or biocatalytic route. The discovery and characterization of novel halogenases with specificity for aliphatic chains are of significant interest. researchgate.netprinceton.eduspringernature.com Specifically, radical halogenases from the Fe(II)/α-ketoglutarate-dependent family have shown promise in the regioselective halogenation of unactivated C-H bonds in amino acid-like structures. researchgate.netspringernature.com

A summary of potential biocatalysts and their applications is presented in the table below.

Biocatalyst ClassPotential Application in this compound SynthesisKey Research Focus
TransaminasesAsymmetric amination of a 6-chloro-5-oxohexanoic acid precursor.Enzyme engineering for substrate specificity and improved catalytic efficiency.
AldolasesStereoselective C-C bond formation to construct the hexanoic acid backbone.Screening for novel aldolases and engineering for acceptance of chloro-substituted substrates.
HalogenasesRegioselective chlorination of a 4-amino-5-oxohexanoic acid precursor.Discovery and characterization of novel halogenases with activity on aliphatic amino acids.

Integration with Synthetic Biology for Pathway Engineering

Synthetic biology offers a powerful paradigm for the de novo production of complex molecules like this compound in microbial hosts. google.comnih.gov Future research in this area will focus on the design and implementation of novel metabolic pathways.

Promising avenues include:

Heterologous Expression of Biosynthetic Pathways: If a natural biosynthetic pathway for this or a similar compound is discovered, it could be reconstituted in a genetically tractable organism like Escherichia coli or Saccharomyces cerevisiae. nih.gov This would involve identifying and cloning the necessary genes, optimizing their expression, and balancing the metabolic flux to maximize product yield.

Engineering Precursor Supply: The biosynthesis of the target molecule will depend on the availability of key precursors. Metabolic engineering techniques can be used to enhance the intracellular pools of these precursors, thereby driving the synthetic pathway towards the desired product. nih.gov

Development of Novel Biosynthetic Routes: In the absence of a natural pathway, synthetic biologists can assemble novel pathways by combining enzymes from different organisms. urnavitae.com For instance, a pathway could be designed that starts from a common metabolite and proceeds through a series of enzymatic steps, including amination, halogenation, and oxidation, to yield the final product. The engineering of plant synthetic pathways has also shown promise for producing novel halogenated compounds. acs.org

Exploration of New Therapeutic Applications Based on Mechanism of Action

The structure of this compound, as a γ-amino-δ-keto acid, suggests several potential mechanisms of action that warrant investigation for therapeutic applications. While the specific biological activities of this compound are yet to be determined, its structural motifs provide clues for future research.

Enzyme Inhibition: The combination of an amino group and a ketone could allow the molecule to act as an inhibitor of enzymes that process amino acids or keto acids. For example, it could potentially target aminotransferases or dehydrogenases involved in amino acid metabolism.

Metabolic Modulation: Given its resemblance to intermediates in amino acid catabolism, the compound could influence metabolic pathways. Ketogenic amino acids are degraded to acetyl-CoA and can influence pathways related to energy metabolism and neurotransmission. wikipedia.orgucsd.edu Investigating whether this compound has ketogenic or glucogenic properties would be a crucial first step. wikipedia.org

Antimicrobial Activity: Many halogenated natural products exhibit antimicrobial properties. bohrium.com The presence of chlorine in the molecule makes it a candidate for screening against a panel of pathogenic bacteria and fungi.

Future research should involve screening this compound in a variety of biological assays to identify its molecular targets and elucidate its mechanism of action.

Advanced Computational Methodologies for Predictive Modeling

Computational approaches are poised to play a pivotal role in accelerating research on this compound. nih.govresearchgate.net Advanced computational methodologies can guide the design of experiments and provide insights into the molecular interactions of this compound.

Predictive Biocatalyst Design: Machine learning algorithms can be trained on existing enzyme sequence and function data to predict which enzymes are likely to act on a novel substrate. nih.govnih.govbohrium.comresearchgate.net This can dramatically reduce the experimental effort required to identify suitable biocatalysts for the synthesis of the target molecule. Deep learning models, such as ALDELE, are being developed to screen for biocatalysts by representing compounds and proteins with detailed structural and physicochemical information. acs.org

Enzyme-Substrate Docking and Molecular Dynamics: Molecular docking and simulation techniques can be used to model the interaction of this compound or its precursors with the active sites of potential enzymes. researchgate.netacs.org This can provide a rational basis for protein engineering efforts aimed at improving catalytic efficiency.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a biological activity is identified, QSAR models can be developed to predict the activity of related compounds. This can guide the synthesis of new derivatives with improved therapeutic potential.

The table below summarizes some of the advanced computational methodologies and their potential applications.

Computational MethodologyApplication for this compound Research
Machine LearningPrediction of enzyme-substrate interactions to identify potential biocatalysts. nih.gov
Molecular DockingModeling the binding of substrates to enzyme active sites to guide protein engineering.
Molecular Dynamics SimulationsSimulating the dynamic behavior of enzyme-substrate complexes to understand catalytic mechanisms.
QSARPredicting the biological activity of derivatives to guide medicinal chemistry efforts.

Discovery of Additional Natural Sources and Biosynthetic Pathways

The discovery of this compound in a natural source would provide a significant impetus for its further investigation. Halogenated metabolites are produced by a wide range of organisms, particularly bacteria and marine invertebrates. nih.govudel.eduresearchgate.net

Future research in this area should involve:

Screening of Microbial and Marine Organism Extracts: A systematic screening of extracts from diverse environmental sources could lead to the identification of organisms that produce the target compound or related molecules.

Genome Mining: With the increasing availability of microbial genome sequences, it is possible to search for gene clusters that are predicted to encode the biosynthesis of halogenated amino acids. rsc.org The presence of genes for halogenases, aminotransferases, and oxidoreductases in a single cluster would be a strong indicator of a potential pathway for the synthesis of a molecule like this compound.

Isotope Labeling Studies: If a producing organism is identified, feeding experiments with isotopically labeled precursors can be used to elucidate the biosynthetic pathway.

The discovery of a natural biosynthetic pathway would not only provide a sustainable source of the compound but also furnish a new set of enzymes that could be exploited for biocatalytic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.